molecular formula C26H27ClN4O B11037886 1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine

1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine

Cat. No.: B11037886
M. Wt: 447.0 g/mol
InChI Key: SCEVAEUJYWFOCE-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine is a complex organic compound with a unique structure that includes a chlorophenyl group, a trimethyl group, and a phenylcarbonyl group

Preparation Methods

The synthesis of 1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the chlorophenyl and phenylcarbonyl groups. The final step involves the addition of the guanidine group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound, altering its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in drug development, particularly for conditions that involve the central nervous system.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(4-Chlorophenyl)biguanide hydrochloride: Known for its use in various chemical reactions and biological studies.

    4-(4-Chlorophenyl)-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanoyl]piperidin-4-ol: Used in pharmaceutical research and development.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C26H27ClN4O

Molecular Weight

447.0 g/mol

IUPAC Name

2-[1-benzoyl-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-6-yl]guanidine

InChI

InChI=1S/C26H27ClN4O/c1-25(2)16-26(3,18-9-11-19(27)12-10-18)21-15-20(30-24(28)29)13-14-22(21)31(25)23(32)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H4,28,29,30)

InChI Key

SCEVAEUJYWFOCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N=C(N)N)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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